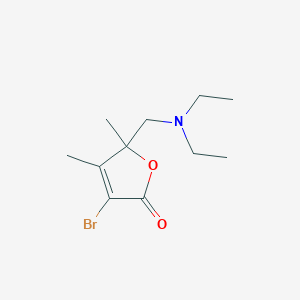

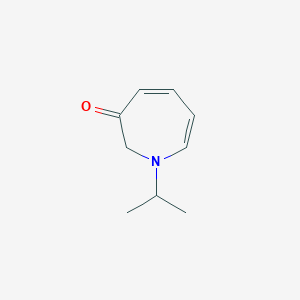

1-propan-2-yl-2H-azepin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

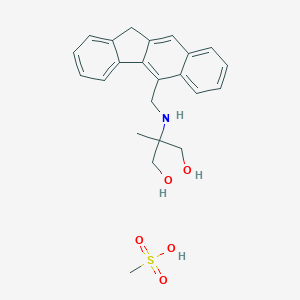

1-propan-2-yl-2H-azepin-3-one, also known as gabapentin, is a medication that is used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the US Food and Drug Administration (FDA) in 1993. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind to GABA receptors. Instead, it binds to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in calcium influx and a decrease in neurotransmitter release.

Mécanisme D'action

Gabapentin binds to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in calcium influx and a decrease in neurotransmitter release. This mechanism of action is believed to contribute to 1-propan-2-yl-2H-azepin-3-one's anticonvulsant and analgesic effects.

Biochemical and Physiological Effects:

Gabapentin has been shown to increase GABA synthesis and release in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to reduce glutamate release in the brain, which may contribute to its analgesic effects. Gabapentin has been shown to have a half-life of approximately 5-7 hours and is primarily eliminated through renal excretion.

Avantages Et Limitations Des Expériences En Laboratoire

Gabapentin has several advantages for use in laboratory experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. It is also relatively safe and well-tolerated, with few serious side effects. However, 1-propan-2-yl-2H-azepin-3-one has several limitations for use in laboratory experiments. It has a short half-life and may require multiple doses to achieve therapeutic concentrations. It may also interact with other medications and may have variable effects depending on the individual patient.

Orientations Futures

There are several future directions for research on 1-propan-2-yl-2H-azepin-3-one. One area of research is the potential therapeutic effects of 1-propan-2-yl-2H-azepin-3-one in other conditions, such as anxiety disorders, bipolar disorder, and alcohol dependence. Another area of research is the development of new formulations of 1-propan-2-yl-2H-azepin-3-one that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, there is a need for further research on the long-term safety and efficacy of 1-propan-2-yl-2H-azepin-3-one, particularly in vulnerable populations such as children and elderly patients.

Méthodes De Synthèse

Gabapentin can be synthesized from 1,4-butanediol, cyclohexanone, and potassium cyanide. The first step involves the reaction of 1,4-butanediol with cyclohexanone in the presence of sodium hydroxide to form 4-hydroxybutan-2-one. The second step involves the reaction of 4-hydroxybutan-2-one with potassium cyanide in the presence of sulfuric acid to form 1-(aminomethyl)cyclohexaneacetic acid. The third step involves the reaction of 1-(aminomethyl)cyclohexaneacetic acid with isopropyl chloroformate in the presence of triethylamine to form 1-propan-2-yl-2H-azepin-3-one.

Applications De Recherche Scientifique

Gabapentin has been extensively studied for its efficacy in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. It has also been studied for its potential therapeutic effects in other conditions, such as anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing neuropathic pain in patients with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. In addition, 1-propan-2-yl-2H-azepin-3-one has been shown to be effective in reducing symptoms of restless leg syndrome.

Propriétés

Numéro CAS |

110561-71-2 |

|---|---|

Nom du produit |

1-propan-2-yl-2H-azepin-3-one |

Formule moléculaire |

C9H13NO |

Poids moléculaire |

151.21 g/mol |

Nom IUPAC |

1-propan-2-yl-2H-azepin-3-one |

InChI |

InChI=1S/C9H13NO/c1-8(2)10-6-4-3-5-9(11)7-10/h3-6,8H,7H2,1-2H3 |

Clé InChI |

ZPGQADPDUKRMKR-UHFFFAOYSA-N |

SMILES |

CC(C)N1CC(=O)C=CC=C1 |

SMILES canonique |

CC(C)N1CC(=O)C=CC=C1 |

Synonymes |

3H-Azepin-3-one,1,2-dihydro-1-(1-methylethyl)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)